4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This covalent modification can disrupt essential biological processes, leading to antimicrobial effects. The compound may also interact with DNA, causing damage and inhibiting replication.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2,6-Dichlorophenyl)-1,3-thiazole: Lacks the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NS/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLRHDRKBPZOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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